molecular formula C19H29NO5 B4002046 1-[2-(4-Butan-2-ylphenoxy)ethyl]piperidine;oxalic acid

1-[2-(4-Butan-2-ylphenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B4002046
M. Wt: 351.4 g/mol
InChI Key: UOAJRKYPIAPSRH-UHFFFAOYSA-N
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Description

1-[2-(4-Butan-2-ylphenoxy)ethyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring attached to a phenoxyethyl group, which is further modified with a butan-2-yl substituent. The presence of oxalic acid as a counterion adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Butan-2-ylphenoxy)ethyl]piperidine typically involves multiple steps, starting with the preparation of the phenoxyethyl intermediate. This intermediate is then reacted with piperidine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Butan-2-ylphenoxy)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-[2-(4-Butan-2-ylphenoxy)ethyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[2-(4-Butan-2-ylphenoxy)ethyl]piperidine exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The phenoxyethyl group may enhance the compound’s binding affinity and specificity, while the butan-2-yl substituent can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Methylphenoxy)ethyl]piperidine
  • 1-[2-(4-Ethylphenoxy)ethyl]piperidine
  • 1-[2-(4-Propylphenoxy)ethyl]piperidine

Uniqueness

1-[2-(4-Butan-2-ylphenoxy)ethyl]piperidine stands out due to the presence of the butan-2-yl group, which can significantly alter its chemical and biological properties compared to its analogs. This unique substituent may enhance its stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

1-[2-(4-butan-2-ylphenoxy)ethyl]piperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.C2H2O4/c1-3-15(2)16-7-9-17(10-8-16)19-14-13-18-11-5-4-6-12-18;3-1(4)2(5)6/h7-10,15H,3-6,11-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAJRKYPIAPSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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